KDR (VEGFR2) Target Class Assignment Confirmed by Therapeutic Target Database Annotations
The compound is catalogued in the Therapeutic Target Database (TTD) as a small-molecule drug targeting vascular endothelial growth factor receptor 2 (KDR/VEGFR2) [1]. This database annotation places it among a focused set of investigational pyrazolo[1,5-a]pyrimidine KDR inhibitors exemplified by compound 3g (CHEMBL92461), which achieves a KDR IC₅₀ of 19 nM in biochemical assays [2]. While 3g represents the historical benchmark in this series, compound 3g lacks the 7-(4-ethoxyphenylamino) and 2-ethyl substituents present in CAS 890620-64-1; instead, 3g carries 6-(4-methoxyphenyl) and 3-thienyl groups. This substitution pattern difference is critical because published SAR shows that the 7-aminoaryl moiety's electronic character modulates kinase selectivity and cellular permeability [3].
| Evidence Dimension | Target identification and kinase class membership |
|---|---|
| Target Compound Data | Annotated KDR/VEGFR2 inhibitor (TTD Drug ID: D0E3HC) |
| Comparator Or Baseline | Compound 3g (CHEMBL92461): KDR IC₅₀ = 19 nM; annotated KDR inhibitor |
| Quantified Difference | Target compound shares KDR target class but differs in 2-, 5-, and 7-substituents; no direct IC₅₀ comparison available |
| Conditions | TTD database annotation based on published literature; KDR IC₅₀ for 3g measured via radiometric kinase assay |
Why This Matters
Procurement decisions for KDR-focused research programs require confirmation that a compound belongs to the correct target class; TTD annotation provides authoritative target assignment, distinguishing it from unannotated commercial analogs.
- [1] Therapeutic Target Database (TTD). Drug ID: D0E3HC. Target: Vascular endothelial growth factor receptor 2 (KDR). View Source
- [2] BindingDB. BDBM5432: 6-(4-methoxyphenyl)-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine (CHEMBL92461). KDR IC₅₀ = 19 nM. View Source
- [3] Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. View Source
